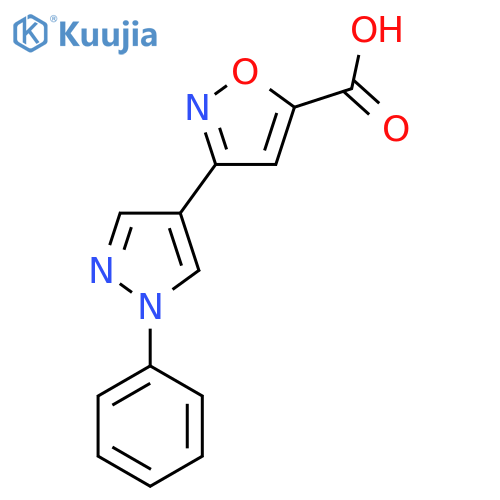Cas no 1152531-48-0 (3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid)
3-(1-フェニル-1H-ピラゾール-4-イル)-1,2-オキサゾール-5-カルボン酸は、複素環化合物の一種であり、ピラゾール環とオキサゾール環が結合した特異な骨格構造を有します。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されています。カルボン酸基を有するため、さらなる誘導体化が可能であり、生物活性化合物の設計において柔軟性を提供します。また、π共役系を拡張した構造特性から、材料科学分野での機能性材料開発にも潜在的な利用価値があります。高い純度と安定性を備えており、研究用途に適した信頼性の高い試薬です。

1152531-48-0 structure
商品名:3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
- EN300-1863761
- 1152531-48-0
- AKOS005893633
-
- インチ: 1S/C13H9N3O3/c17-13(18)12-6-11(15-19-12)9-7-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18)
- InChIKey: GTVGNFCBTUSKDW-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=CC(C2C=NN(C3C=CC=CC=3)C=2)=N1
計算された属性
- せいみつぶんしりょう: 255.06439116g/mol
- どういたいしつりょう: 255.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863761-0.25g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-1.0g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1863761-10.0g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1863761-5g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-0.1g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-0.5g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-1g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-2.5g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-10g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1863761-5.0g |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
1152531-48-0 | 5g |
$3728.0 | 2023-05-26 |
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1152531-48-0 (3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
